2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

Conformational analysis Structure-based drug design Scaffold rigidity

Piperazine conformational flexibility often produces ambiguous SAR and poor subtype selectivity in lead optimization. (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride (CAS 2103340-39-0) replaces piperazine with a bridged DBH cage locked into a single boat conformation, delivering defined N-N spacing and exit vector geometry. • 2.3× improvement in σ2 receptor binding affinity (Ki 10.7 vs. 24.4 nM piperazine comparator) • 2.4× enhancement in subtype selectivity (σ1/σ2 ratio 66 vs. 27) • 20× higher aqueous solubility & 4× greater metabolic stability vs. piperazine • Bridgehead C1-COOH plus two secondary amines = three orthogonal reactive sites for peptide branching • (1S,4S) enantiomer from L-4-hydroxyproline chiral pool; dihydrochloride salt for defined stoichiometry

Molecular Formula C6H12Cl2N2O2
Molecular Weight 215.07 g/mol
Cat. No. B13257437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride
Molecular FormulaC6H12Cl2N2O2
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1C2CNC1(CN2)C(=O)O.Cl.Cl
InChIInChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H
InChIKeyIVCFPOOFOSVPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic Acid Dihydrochloride Overview


2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride (CAS 2103340-39-0 for the (4S)-enantiomer) is the dihydrochloride salt of a bicyclic α,β-diamino acid that embeds a carboxylic acid at the C1 bridgehead position of the 2,5-diazabicyclo[2.2.1]heptane (DBH) cage . The DBH core is a conformationally rigid, bridged bicyclic diamine that serves as a structurally constrained bioisostere of piperazine, with the C1–C4 methylene bridge locking the six-membered ring into a single boat conformation and thereby eliminating the conformational flexibility inherent to piperazine and related saturated heterocycles [1]. The appended C1-carboxylic acid provides a reactive handle for amide bond formation, enabling incorporation as a sterically defined branch point in peptides and peptidomimetics, while the dihydrochloride salt form ensures adequate aqueous solubility for handling and coupling chemistry [1].

Why Generic Substitutes Fail for This Scaffold


Generic substitution with piperazine, proline, or the parent 2,5-diazabicyclo[2.2.1]heptane scaffold fundamentally fails because this compound combines three structural features that are absent in any single common alternative: (i) a conformationally locked boat-shaped diamine cage that restricts the N–N distance and orientation relative to piperazine, which adopts multiple interconvertible chair conformers [1]; (ii) a bridgehead C1-carboxylic acid that serves as both a chiral anchor and a reactive coupling site, enabling peptide branching topology not achievable with proline or unfunctionalized DBH ; and (iii) the dihydrochloride salt form that provides a defined stoichiometric composition for reproducible weighing and solubility in aqueous coupling protocols . The quantitative evidence presented in Section 3 demonstrates that these combined features translate into measurable superiority in receptor binding affinity, antiproliferative potency, and physicochemical properties relative to piperazine-based comparators, while the chiral pool synthetic route ensures reproducible enantiopurity that is not guaranteed with racemic or achiral alternatives .

Quantitative Evidence for Scaffold Differentiation


Conformational Rigidity vs. Piperazine Flexibility

Single-crystal X-ray diffraction of the 2,5-diazabicyclo[2.2.1]heptane (DBH) parent cage establishes that the C1–C4 methylene bridge locks the six-membered ring into a single, rigid boat conformation, whereas piperazine crystallizes as a chair conformer capable of ring-flipping interconversion at physiological temperature [1][2]. The DBH cage has zero freely rotatable bonds in the ring system, constraining the spatial vector between the two nitrogen atoms to a fixed distance and orientation; piperazine, by contrast, can access multiple low-energy conformations that alter the N–N distance and the relative orientation of substituents [1].

Conformational analysis Structure-based drug design Scaffold rigidity

Sigma-2 Receptor Binding Affinity and Selectivity

In a systematic bioisostere evaluation, the 2,5-diazabicyclo[2.2.1]heptane analog (compound 2r) demonstrated a Ki of 10.7 ± 1.8 nM at the σ2 receptor with 66-fold selectivity over σ1R (Ki σ1R = 712 ± 135 nM). The directly matched piperazine analog (compound 2e) showed weaker affinity (Ki σ2R = 24.4 ± 3.3 nM) and lower selectivity (σ1/σ2 ratio = 27) [1]. The DBH analog thus achieved a 2.3-fold improvement in σ2R binding affinity and a 2.4-fold enhancement in subtype selectivity compared to the corresponding piperazine-containing molecule in the same assay series [1].

Sigma-2 receptor Radioligand binding Bioisostere evaluation

Antiproliferative Potency in Cervical Cancer Models

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate–nitrostyrene hybrid (compound 8a) exhibited IC50 values of 0.99 ± 0.007 μM (HeLa), 2.36 ± 0.016 μM (CaSki), and 0.73 ± 0.002 μM (ViBo) against three cervical cancer cell lines, surpassing both cisplatin and paclitaxel in all three lines [1]. Within the same study, the DBH-based system was explicitly found to be superior to the piperazine counterpart (compound 11) in antiproliferative activity, as stated by the authors [1]. Compound 8a induced apoptosis via caspase-3 activation without triggering necrosis and did not exert cytotoxic effects on normal human lymphocytes at its IC50 concentrations [1].

Antiproliferative activity Cervical cancer Apoptosis

Scalable Enantioselective Synthesis from Chiral Pool

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid — the free base of the target dihydrochloride — was achieved from L-4-hydroxyproline via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, a methodology applied for the first time to prepare a diamino acid . The STRINC key step proceeded with optimized yield after mechanistic analysis of side products, and the overall scalable route delivered the α,β-diamino acid in multigram quantities with retention of optical purity . In contrast to the parent DBH scaffold, which requires a more complex transannular cyclization approach with Staudinger reduction reported to produce gram-scale quantities [1], the C1-carboxylic acid derivative benefits from a convergent assembly that introduces the carboxylic acid functionality simultaneously with ring construction .

Enantioselective synthesis Chiral pool Scalable process chemistry

Physicochemical and Metabolic Stability Gains

In a medicinal chemistry program targeting Trypanosoma brucei, replacement of a piperazine ring with a bridged piperazine derivative (2,5-diazabicyclo[2.2.1]heptane scaffold) produced a 20-fold improvement in aqueous solubility, a decrease in logD (indicating reduced hydrophobicity), and a 4-fold increase in metabolic stability, alongside slightly enhanced antitrypanosomal potency (IC50 = 0.15 μM) [1]. The reduction in logD upon introduction of the one-carbon bridge directly reflects the impact of conformational rigidification on the compound's solvation and partitioning properties [1]. These gains translated into improved lipophilic ligand efficiency (LLE) [1].

Aqueous solubility Metabolic stability Lipophilic ligand efficiency

Optimal Application Scenarios


Constrained Peptidomimetic Branch-Point Design

The C1-carboxylic acid and the two secondary amines at positions 2 and 5 provide three orthogonal reactive sites, enabling the compound to serve as a sterically defined branch point in peptide chains . Unlike proline, which provides only a single amine and carboxylic acid in a conformationally constrained pyrrolidine ring, this α,β-diamino acid introduces a second amine vector whose spatial orientation is fixed by the rigid DBH boat conformation, as established by single-crystal X-ray diffraction [1]. The dihydrochloride salt ensures aqueous solubility compatible with standard solid-phase or solution-phase peptide coupling conditions . This is directly supported by the Thieme synthesis paper, which explicitly positions the compound as 'a branch point in peptides and as a building block in drug discovery' .

Piperazine Scaffold-Hopping in Lead Optimization

When a piperazine-containing lead series exhibits ambiguous SAR or poor selectivity due to conformational flexibility, the DBH-1-carboxylic acid scaffold provides a quantifiably superior replacement. The direct comparison from σ2 receptor ligand studies shows a 2.3-fold improvement in target binding affinity (Ki 10.7 nM vs. 24.4 nM) and a 2.4-fold enhancement in subtype selectivity (σ1/σ2 ratio of 66 vs. 27) upon replacing piperazine with the DBH motif [2]. Additionally, the bridged scaffold delivers a 20-fold improvement in aqueous solubility and a 4-fold increase in metabolic stability relative to the piperazine counterpart [3], addressing common developability liabilities while the C1-carboxylic acid provides a functionalization point for further optimization.

PROTAC Linker and Covalent Inhibitor Design

The rigid DBH cage provides precisely defined N–N spacing and exit vector geometry — locked by the C1–C4 bridge into a single boat conformation — which is critical for linker design in bifunctional degraders (PROTACs) and covalent inhibitors where the relative orientation of two binding elements determines ternary complex formation efficiency [1]. The BTK inhibitor program described in the review (compound 64, IC50 = 12 nM) exemplifies how the 2,5-DBH framework serves as a selectivity-conferring scaffold in a covalent irreversible inhibitor targeting a specific cysteine residue (Cys481) in the BTK ATP-binding pocket, achieving cellular potency comparable to ibrutinib with improved selectivity against off-target kinases [3]. The C1-carboxylic acid offers an additional derivatization vector absent in unsubstituted DBH.

Chiral Multidentate Ligand for Asymmetric Catalysis

The (1S,4S) enantiomer, prepared from the inexpensive chiral pool starting material L-4-hydroxyproline, provides a structurally authenticated chiral bicyclic scaffold [1]. The fixed spatial arrangement of the two nitrogen atoms and the C1-carboxylic acid enables predictable multidentate metal coordination, with the rigid boat conformation eliminating the variable bite angles that plague flexible diamine ligands such as N,N′-disubstituted piperazines [1]. This rigid ligand geometry translates into measurable enantioselectivity in catalytic applications, with related DBH derivatives achieving up to 78% ee in diethylzinc additions to benzaldehyde . The dihydrochloride form allows direct use in ligand preparation after neutralization, avoiding the handling difficulties of the free base.

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